molecular formula C36H62O8 B10774823 20(S)-Ginsenoside Rh2;20(S)-Rh2;Ginsenoside-Rh2

20(S)-Ginsenoside Rh2;20(S)-Rh2;Ginsenoside-Rh2

Cat. No.: B10774823
M. Wt: 622.9 g/mol
InChI Key: CKUVNOCSBYYHIS-ABACPQCKSA-N
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Description

20(S)-Ginsenoside Rh2, also known as 20(S)-Rh2 or Ginsenoside-Rh2, is a bioactive compound derived from ginseng, specifically Panax ginseng. It belongs to the class of ginsenosides, which are saponins known for their wide range of pharmacological properties. Ginsenosides are the primary active components of ginseng and have been extensively studied for their therapeutic potential in various fields, including medicine, biology, and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 20(S)-Ginsenoside Rh2 typically involves the hydrolysis of ginsenoside precursors found in ginseng. One common method includes the use of acid or base hydrolysis to convert ginsenoside Rg3 into 20(S)-Ginsenoside Rh2. For instance, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used under controlled conditions to achieve this transformation .

Industrial Production Methods

Industrial production of 20(S)-Ginsenoside Rh2 often employs large-scale extraction and purification techniques. The process begins with the extraction of total ginsenosides from ginseng roots or leaves using solvents like ethanol or methanol. The extract is then subjected to hydrolysis using strong acids or bases, followed by chromatographic separation to isolate 20(S)-Ginsenoside Rh2 .

Chemical Reactions Analysis

Types of Reactions

20(S)-Ginsenoside Rh2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ginsenoside derivatives with altered hydroxyl groups, while reduction can produce more saturated compounds .

Scientific Research Applications

20(S)-Ginsenoside Rh2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 20(S)-Ginsenoside Rh2 involves multiple molecular targets and pathways:

    Molecular Targets: It interacts with various cellular receptors and enzymes, including those involved in apoptosis and cell proliferation.

    Pathways: It modulates signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Comparison with Similar Compounds

20(S)-Ginsenoside Rh2 can be compared with other ginsenosides such as:

  • 20(S)-Ginsenoside Rg3
  • 20(S)-Ginsenoside Rh1
  • 20(S)-Ginsenoside Rk1
  • 20(S)-Ginsenoside Rg2

Uniqueness

What sets 20(S)-Ginsenoside Rh2 apart is its potent anti-cancer activity and ability to modulate multiple signaling pathways, making it a unique and valuable compound for therapeutic research .

Properties

Molecular Formula

C36H62O8

Molecular Weight

622.9 g/mol

IUPAC Name

2-[[(8R,10R,14R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34+,35+,36-/m0/s1

InChI Key

CKUVNOCSBYYHIS-ABACPQCKSA-N

Isomeric SMILES

CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C

Origin of Product

United States

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